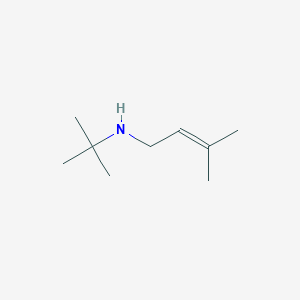

N-tert-Butyl-3-methylbut-2-en-1-amine

Description

N-tert-Butyl-3-methylbut-2-en-1-amine is an α,β-unsaturated enamine characterized by a tertiary alkyl (tert-butyl) group attached to the nitrogen atom and a methyl-substituted conjugated alkene system. Its structure combines steric bulk from the tert-butyl group with the electronic effects of the conjugated double bond, making it a versatile intermediate in organic synthesis.

This compound’s reactivity is influenced by the electron-rich enamine system, which can participate in cycloadditions, conjugate additions, or catalytic transformations. Its steric profile may hinder certain reactions, a common trait in tert-butyl-substituted amines .

Properties

CAS No. |

57576-63-3 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-tert-butyl-3-methylbut-2-en-1-amine |

InChI |

InChI=1S/C9H19N/c1-8(2)6-7-10-9(3,4)5/h6,10H,7H2,1-5H3 |

InChI Key |

POFOHSVASPTSTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCNC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Tertiary Alkyl Halides

A widely adopted method involves the reaction of 3-methylbut-2-en-1-amine with tert-butyl halides under basic conditions.

- Reagents :

- 3-Methylbut-2-en-1-amine hydrochloride (1.0 equiv)

- tert-Butyl chloride (1.2 equiv)

- Triethylamine (2.0 equiv) in anhydrous THF

- Conditions :

- Reaction at 50°C for 12–24 hours under nitrogen.

- Neutralization with NaOH (10%) to pH 10, followed by extraction with ethyl acetate.

- Drying over anhydrous CaCl₂ and distillation under reduced pressure.

Reductive Amination of tert-Butylamine

This method couples tert-butylamine with 3-methylbut-2-en-1-aldehyde via reductive amination.

- Reagents :

- tert-Butylamine (1.0 equiv)

- 3-Methylbut-2-en-1-aldehyde (1.1 equiv)

- NaBH₃CN (1.5 equiv) in methanol

- Conditions :

- Stirring at 25°C for 6 hours.

- Quenching with saturated NH₄Cl and extraction with dichloromethane.

Yield : 65–73%.

Mechanistic Insight :

- Imine formation precedes borohydride reduction, with the tert-butyl group enhancing steric hindrance to favor monoalkylation.

Hydroamination of Alkynes

Transition-metal-catalyzed hydroamination offers a stereocontrolled route.

- Catalyst System :

- Gold(I) chloride (5 mol%)

- Josiphos ligand (6 mol%)

Reagents :

- tert-Butylamine (1.0 equiv)

- 3-Methylbut-1-yne (1.2 equiv)

Conditions :

- Toluene solvent at 80°C for 8 hours.

- Column chromatography purification (SiO₂, hexane/ethyl acetate).

- Excellent regioselectivity for the anti-Markovnikov product.

- Tolerates electron-withdrawing substituents on the alkyne.

Organometallic Approaches with Nitriles

Grignard reagents react with nitriles to form imines, which are subsequently reduced.

- Reagents :

- tert-Butylmagnesium bromide (2.0 equiv)

- 3-Methylbut-2-enenitrile (1.0 equiv)

- LiAlH₄ (1.5 equiv) in diethyl ether

- Conditions :

- Addition of Grignard reagent at −78°C, warming to 25°C.

- Reduction with LiAlH₄ at 0°C for 2 hours.

- Requires strict anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-methylbut-2-enyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halides and other electrophiles are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction can produce simpler amines or hydrocarbons.

Scientific Research Applications

tert-Butyl(3-methylbut-2-enyl)amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound is used in the production of rubber accelerators and pesticides.

Mechanism of Action

The mechanism by which tert-Butyl(3-methylbut-2-enyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between N-tert-Butyl-3-methylbut-2-en-1-amine and related enamines/allylamines:

Research Findings and Mechanistic Insights

- Catalytic Applications : this compound derivatives are effective in C–H silylation reactions when paired with potassium tert-butoxide, leveraging steric bulk to control regioselectivity .

- Comparative Stability : Benzhydryl-substituted amines (e.g., N-Benzhydrylprop-2-en-1-amine) exhibit lower solubility in polar solvents compared to tert-butyl analogs due to aromatic stacking .

- Synthetic Flexibility: Aryl-substituted amines (e.g., (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine) are prioritized in medicinal chemistry for their bioactivity, whereas aliphatic enamines are more common in materials science .

Q & A

Q. What are the optimal synthetic routes for N-tert-Butyl-3-methylbut-2-en-1-amine, and what catalytic systems are recommended?

Methodological Answer: Palladium-catalyzed hydroamination is a robust method for synthesizing allylamines like this compound. Evidence from analogous compounds suggests using Pd(0) or Pd(II) catalysts (e.g., Pd(OAc)₂) with ligands such as BINAP or Xantphos to enhance regioselectivity . Key parameters include:

- Reaction Conditions : 80–100°C in toluene or THF.

- Precursors : Tert-butylamine and substituted alkenes.

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Table 1 : Example Catalytic Systems for Allylamine Synthesis

| Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Toluene | 75–85 | |

| Pd₂(dba)₃ | Xantphos | THF | 70–80 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., tert-butyl group at δ ~1.2 ppm, allylic protons at δ 5.0–5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₉H₁₉N: calc. 142.1596) .

- Infrared (IR) : Stretching frequencies for C=C (1650–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

- GC-MS : Purity assessment using non-polar columns (e.g., DB-5) with helium carrier gas .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Methodological Answer:

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .

- Atmosphere : Under inert gas (N₂ or Ar) to minimize oxidation .

- Compatibility : Avoid polypropylene containers; use fluoropolymer-lined caps to reduce leaching .

- Monitoring : Regular GC-MS analysis to detect degradation products (e.g., tert-butylamine or oxidized derivatives) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms underlying the palladium-catalyzed synthesis of this compound?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ NMR or FTIR to identify rate-determining steps .

- Isotopic Labeling : Use deuterated tert-butylamine (N-tert-Bu-D₂) to track H-transfer pathways .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and ligand effects .

- Catalyst Characterization : XAS or XPS to study Pd oxidation states during catalysis .

Q. What strategies should be employed to resolve contradictions in reported stability data for this compound under varying experimental conditions?

Methodological Answer:

- Systematic Parameter Variation : Compare degradation rates across pH (2–12), temperature (25–60°C), and solvent polarity .

- Statistical Analysis : Multivariate regression to identify dominant degradation factors (e.g., Arrhenius plots for thermal stability) .

- Replication Studies : Independent validation of conflicting data using standardized protocols (e.g., ICH Q1A guidelines) .

Table 2 : Example Stability Contradictions and Resolutions

| Study | Reported Half-Life (25°C) | Identified Issue | Resolution |

|---|---|---|---|

| A | 30 days | Oxygen exposure | N₂ storage |

| B | 15 days | Acidic impurities | Pre-purification |

Q. What in silico or computational methods are suitable for predicting the reactivity and potential degradation pathways of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions and hydrolysis pathways (e.g., using GROMACS) .

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for C-N and C=C bonds to predict cleavage sites .

- Cheminformatics Tools : Use PubChem’s chemical similarity search to identify analogous compounds with known degradation profiles .

- Machine Learning : Train models on existing stability data (e.g., pH, temperature) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.